N-methyl-4-phenoxybenzenesulfonamide
Description
N-Methyl-4-phenoxybenzenesulfonamide is a sulfonamide derivative characterized by a methyl group attached to the sulfonamide nitrogen and a phenoxy substituent at the para position of the benzene ring. Sulfonamides are well-known for their diverse pharmacological applications, including antimicrobial, antibacterial, and diuretic activities .
Properties
IUPAC Name |
N-methyl-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-14-18(15,16)13-9-7-12(8-10-13)17-11-5-3-2-4-6-11/h2-10,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGIOPVEXLIEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Sulfonamide Nitrogen
- For example, N-benzyl-N-ethyl-4-methylbenzenesulfonamide () incorporates benzyl and ethyl groups, which increase hydrophobicity and may enhance membrane permeability for antibacterial activity .
- Functionalized Nitrogen : Compounds like 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () feature a sulfamoyl-linked heterocycle, introducing hydrogen-bonding capabilities critical for antimicrobial activity .
Aromatic Ring Substituents
- Phenoxy vs. Methyl: The phenoxy group in the target compound is electron-withdrawing, which may alter the electron density of the benzene ring compared to electron-donating methyl groups in analogs like N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide (). This could impact interactions with enzymes or receptors .
- Bromo and Formyl Groups : Brominated derivatives (e.g., N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide, ) are intermediates in synthesizing bioactive molecules, where bromine serves as a leaving group for further functionalization .
Physicochemical Properties
- Spectroscopic Data : The (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () exhibits distinct NMR signals (e.g., δ 7.70–7.68 ppm for aromatic protons), reflecting electronic environments influenced by substituents .
- Melting Points : Brominated derivatives () have higher melting points (160–162°C) due to increased molecular symmetry and intermolecular forces .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties of Analogs
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